molecular formula C21H23N3OS B2863032 N-isopropyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1206998-12-0

N-isopropyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2863032
CAS No.: 1206998-12-0
M. Wt: 365.5
InChI Key: NVJXELICSVXINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic, imidazole-derived acetamide investigational compound featuring a thioether linkage, designed for research applications in medicinal chemistry . The core imidazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in various biomolecules . This particular compound shares a high structural similarity with other investigated imidazole-thioacetamide derivatives, which have shown significant potential in early-stage anticancer and antiviral research . Compounds with this structural motif are of interest for their potential to inhibit cancer cell proliferation by targeting key enzymes such as thymidylate synthase and histone deacetylases (HDAC) . Furthermore, structural analogs have demonstrated promising antiviral properties in studies, such as inhibition against viruses like hepatitis C virus (HCV) by targeting the NS5B RNA polymerase . The mechanism of action for this class of compounds often involves the disruption of essential cellular or viral pathways through interaction with nucleic acids, enzymes, and various globular proteins . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-15(2)23-20(25)14-26-21-22-13-19(17-7-5-4-6-8-17)24(21)18-11-9-16(3)10-12-18/h4-13,15H,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJXELICSVXINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving an aldehyde, an amine, and a thiol.

    Substitution Reactions: The phenyl and p-tolyl groups are introduced through substitution reactions using appropriate reagents.

    Acetamide Formation: The acetamide moiety is formed by reacting the intermediate compound with isopropylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with different functional groups.

Scientific Research Applications

N-isopropyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-isopropyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenyl and p-tolyl groups can enhance the compound’s binding affinity and specificity. The thiol group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-isopropyl-2-((5-phenyl-1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
  • N-isopropyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
  • N-cyclohexyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Uniqueness

N-isopropyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group distinguishes it from other similar compounds, potentially leading to different pharmacological profiles and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-isopropyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound that falls within the class of imidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy with similar compounds.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H22N2S
  • Molecular Weight : 318.45 g/mol

This compound features an imidazole ring, which is often associated with pharmacological activity, particularly in antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, including those involved in bacterial resistance mechanisms.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits significant antimicrobial properties, potentially affecting the cell wall synthesis or metabolic pathways of pathogens.
  • Anticancer Potential : The imidazole moiety is known for its role in cancer therapy, possibly through apoptosis induction or cell cycle arrest.

Antimicrobial Efficacy

In vitro studies have shown that N-isopropyl derivatives exhibit varying degrees of antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values are critical for assessing efficacy:

CompoundTarget PathogenMIC (µg/mL)Mechanism of Action
N-isopropyl derivativeStaphylococcus aureus0.25Cell wall synthesis inhibition
N-isopropyl derivativeEscherichia coli0.50Metabolic pathway disruption

These results indicate that the compound could serve as a potent antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

Research has indicated that compounds similar to N-isopropyl derivatives show promise in cancer treatment:

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
N-isopropyl derivativeMCF7 (breast cancer)15.0Induction of apoptosis
N-isopropyl derivativeHeLa (cervical cancer)12.5Cell cycle arrest

These findings suggest that the compound possesses significant anticancer properties, warranting further investigation into its therapeutic potential.

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study published in ACS Omega evaluated various imidazole derivatives, including those structurally similar to N-isopropyl derivatives, revealing strong activity against Staphylococcus aureus and Pseudomonas aeruginosa. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
  • Anticancer Activity Assessment : Research conducted by PubChem demonstrated that imidazole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. The study emphasized the potential for developing these compounds into effective chemotherapeutics .
  • Synergistic Effects with Other Drugs : Additional research indicated that combining N-isopropyl derivatives with established antibiotics like Ciprofloxacin resulted in reduced MICs, suggesting a synergistic effect that could enhance therapeutic outcomes .

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